
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole derivatives with appropriate aldehydes and ketones. One common method includes the condensation of 5-methyl-1H-pyrrole-3-carbaldehyde with acetic anhydride under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Acetyl-5-methyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated and nitrated derivatives of the pyrrole ring.
Scientific Research Applications
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. This interaction can lead to the formation of covalent bonds, potentially altering the function of biomolecules and affecting cellular processes.
Comparison with Similar Compounds
4-Acetyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-1H-pyrrole-3-carbaldehyde: Lacks the acetyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carbaldehyde: Has a methyl group instead of an acetyl group at the 4-position.
Uniqueness: 4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-acetyl-5-methyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)11)7(4-10)3-9-5/h3-4,9H,1-2H3 |
InChI Key |
QRROAANYEHDWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)C=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)

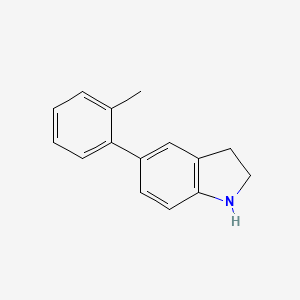

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
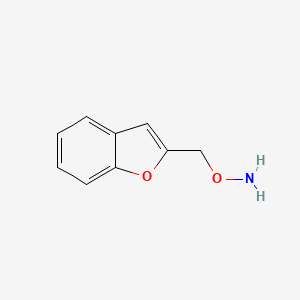
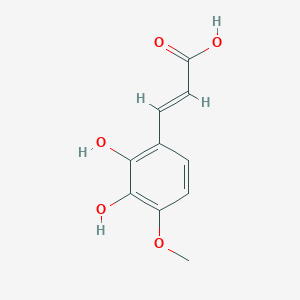

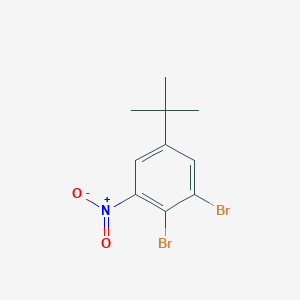
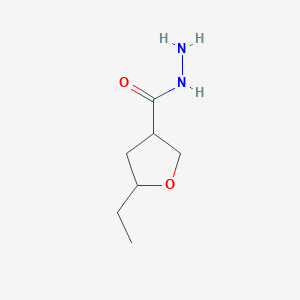
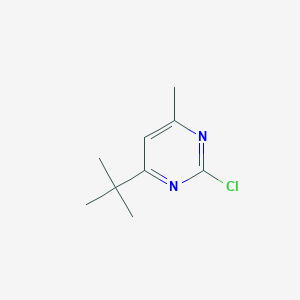
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

